A Technical Guide to the Physicochemical Properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol for Drug Development Professionals
A Technical Guide to the Physicochemical Properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol for Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically validated scaffolds is a cornerstone of rational drug design. The molecule 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol represents a compelling convergence of two such "privileged structures": the piperidine ring and the pyrazole nucleus. The piperidine moiety is a ubiquitous feature in numerous CNS-active agents and analgesics, providing a robust, saturated heterocyclic core that can be functionalized to modulate basicity and receptor interaction.[1][2] Concurrently, the pyrazole ring is a versatile N-heterocycle associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
The specific arrangement in 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, featuring a tertiary alcohol on the piperidine ring, introduces a potential hydrogen bonding site while the pyrazol-1-ylmethyl substituent provides a vector for exploring further interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding its development from a lead compound into a viable drug candidate.[6][7]
This technical guide provides an in-depth analysis of the core physicochemical parameters of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only quantitative data but also the underlying scientific rationale and validated experimental protocols for their determination.
Caption: Chemical structure of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, based on structural analysis and predictive modeling. These values serve as a foundational dataset for further experimental validation and computational modeling.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₉H₁₅N₃O | Defines the elemental composition. |
| Molecular Weight | 181.24 g/mol | Crucial for all stoichiometric calculations and analytical quantification. |
| Predicted pKa | ~8.5 - 9.5 | Primarily attributed to the piperidine nitrogen; critical for solubility and receptor binding.[8][9] |
| Predicted logP | 0.5 - 1.5 | Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.[6][10] |
| Physical State | Solid (Predicted) | Similar structures are crystalline solids at room temperature.[11][12] |
| Hydrogen Bond Donors | 2 (hydroxyl, piperidine N-H) | Influences solubility and potential for target interaction. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, piperidine N, hydroxyl O) | Affects solubility and binding affinity to biological targets. |
Ionization and Lipophilicity: pKa and LogP/LogD
The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP/logD) governs its journey through the body. These parameters are fundamental to the "Rule of 5," a widely used guideline for predicting the druglikeness of a molecule intended for oral administration.[6][10]
pKa Determination: The Key to pH-Dependent Behavior
The acid dissociation constant (pKa) dictates the degree of ionization at a given pH. For 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, the secondary amine within the piperidine ring is the most basic center and its pKa is paramount. This value determines the ratio of the charged (protonated) to uncharged (neutral) form of the molecule within different physiological environments, such as the stomach (pH 1-3) and the intestine (pH 5-7). Potentiometric titration remains the gold-standard method for its accuracy and simplicity.[13]
Expert Insight: The choice of potentiometric titration is deliberate. Unlike UV-spectrophotometric methods, it is not confounded by the lack of a strong chromophore near the ionization center and provides a direct measure of the pKa without reliance on predictive software, which can be less accurate for novel or complex scaffolds.[8][14]
Caption: Workflow for pKa determination by potentiometric titration.
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Preparation: Dissolve an accurately weighed sample of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M potassium chloride.
-
Titration Setup: Place the solution in a temperature-controlled jacketed beaker (25 ± 0.5 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Data Acquisition: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on whether the free base or a salt form is used. Add the titrant in small, precise aliquots, allowing the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
Lipophilicity (logP and logD): Gauging Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[15]
-
LogP (Partition Coefficient) is the logarithm of the concentration ratio of the neutral form of the compound in an n-octanol/water system at equilibrium.[16]
-
LogD (Distribution Coefficient) is the logarithm of the concentration ratio of all forms (neutral and ionized) of the compound between n-octanol and an aqueous buffer at a specific pH. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[10][16]
Expert Insight: The shake-flask method, while labor-intensive, remains the definitive "gold standard" for logP/logD determination. Its trustworthiness comes from directly measuring the compound's partitioning behavior at equilibrium, providing a result that is not an estimation but a direct physical measurement. High-throughput methods are useful for screening, but for definitive characterization of a lead candidate, this method is unparalleled.
-
Phase Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 to simulate physiological conditions). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Solubility Profile: A Prerequisite for Bioavailability
A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[7] Therefore, a thorough understanding of a compound's solubility is critical. It is important to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[17]
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